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Executive Summary

Avibactam sodium (NXL-104, AVE1330A) is a non-B-lactam B-lactamase inhibitor with a rigid
diazabicyclooctane (DBO) scaffold. Its potent activity against Class A, C, and some Class D [3-
lactamases is strictly dependent on its specific absolute configuration: (2S, 5R).

ent-Avibactam sodium is the mirror-image enantiomer, possessing the (2R, 5S) configuration.
While often commercially available as a reference standard for chiral purity analysis, it lacks the
biological efficacy of the eutomer (active drug) due to the chiral nature of the target enzymes.
This guide delineates the structural, synthetic, and analytical distinctions between the two
isomers.

Structural Analysis & Absolute Configuration

The pharmacological activity of Avibactam is derived from its ability to mimic the transition state
of the acylation step in 3-lactam hydrolysis. This mimicry requires precise spatial arrangement
of the C7 carbonyl and the C6 sulfate group.

Stereochemical Assignment
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» Active Pharmaceutical Ingredient (API): Avibactam Sodium[1][2]
o Configuration: (2S, 5R)
o Optical Rotation: Levorotatory (-)

o Chemical Name: Sodium [(2S,5R)-2-carbamoyl-7-0x0-1,6-diazabicyclo[3.2.1]octan-6-yl]
sulfate.[3]

o Enantiomer (Impurity/Reference):ent-Avibactam Sodium[4][5]
o Configuration: (2R, 5S)
o Optical Rotation: Dextrorotatory (+)

o Role: Chiral impurity (must be controlled < 0.15% in API).

Structural Visualization

The following diagram contrasts the spatial arrangement of the bridgehead nitrogen and the
functional groups.
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Figure 1: Stereochemical relationship and biological interaction logic between Avibactam and
ent-Avibactam.

Synthetic Pathways and Chiral Control

The synthesis of Avibactam is a multi-step process where the establishment of the (2S, 5R)
stereochemistry is critical. ent-Avibactam arises primarily from the failure of chiral resolution
steps or racemization during the formation of the bicyclic urea core.

Key Chiral Resolution Step

The chirality is typically established early in the synthesis, often at the substituted piperidine
stage. A common method involves the resolution of the intermediate ethyl 5-benzyloxyamino-
piperidine-2-carboxylate.

e Resolution Agent: Oxalic acid or enzymatic resolution (Lipase).

e Process: The racemic piperidine intermediate is treated to selectively crystallize the (2S, 5R)
isomer (often as an oxalate salt).

e Risk Point: Incomplete resolution leads to the carryover of the (2R, 5S) precursor, which is
carried through the subsequent cyclization (urea formation with triphosgene) and sulfation
steps to form ent-Avibactam.

Synthesis Workflow Comparison
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ent-Avibactam Route (2R,

Step Avibactam Route (2S, 5R) 55)

) ) 5-hydroxypiperidine-2- )
Starting Material Same (Racemic)
carboxylate

Isolation of (2S, 5R)-isomer via  Isolation of (2R, 5S)-isomer (or

Resolution o ) )
crystallization failure to remove it)
o ) ) Formation of enantiomeric
Cyclization Formation of [3.2.1] bridge )
[3.2.1] bridge
] Reaction with SO3[6]-NMe3 )
Sulfation Same reaction
complex
Final Salt Avibactam Sodium ent-Avibactam Sodium

Physicochemical & Analytical Characterization

Distinguishing ent-Avibactam from the active drug requires chiral specific methods, as they
share identical scalar physical properties (boiling point, solubility, refractive index) in achiral
environments.

Chiral HPLC Protocol

To quantify ent-Avibactam levels in a batch of Avibactam sodium, a validated Chiral HPLC
method is required.

o Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, 1B, or IC; Amylose
or Cellulose derivatives).

» Mobile Phase: Polar Organic Mode (e.g., Acetonitrile/Methanol/Ethanol with 0.1% DEA or
TFA).

e Detection: UV at 210-220 nm.

o Elution Order: Typically, the enantiomers will have distinct retention times. The elution order
(Eutomer vs. Distomer) must be determined experimentally for the specific column used.
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Optical Rotation Data

Polarimetry serves as a quick identity test but is insufficient for trace impurity quantification.
e Avibactam Sodium:
to

(concentration dependent, in water).

e ent-Avibactam Sodium:

to

Technical Note: Some vendor catalogs list "AVE1330A" as a synonym for ent-Avibactam. This is
technically incorrect. AVE1330A and NXL-104 are codes for the active (2S, 5R) drug. Ensure

you verify the CAS number and specific rotation before purchasing reference standards.
e Avibactam Sodium CAS: 1192491-61-4

e ent-Avibactam Sodium CAS: 396731-20-7 (often cited for the generic or enantiomer, verify

specific listings).

Biological Implications[1][8][9]

The mechanism of action of Avibactam is highly stereospecific. It functions as a covalent,
reversible inhibitor of serine B-lactamases.

Binding Mechanism (Eutomer)

e Recognition: The (2S, 5R) scaffold positions the C2-carboxamide to hydrogen bond with
conserved residues (e.g., Asnl132 in Class A enzymes).
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e Acylation: The Ser70 nucleophile attacks the C7 carbonyl.

e Ring Opening: The urea ring opens, but the sulfate remains bound, preventing hydrolysis
and allowing recyclization (reversibility).

Inactivity of ent-Avibactam

The (2R, 5S) configuration of ent-Avibactam creates a "mismatch” with the chiral protein
environment of the B-lactamase active site.

» Steric Clash: The bridgehead nitrogen and the sulfate group are oriented in the opposite
direction relative to the protein backbone.

e Loss of H-Bonding: The critical interactions required to position the molecule for nucleophilic
attack are absent.

e Result: The ent-isomer is effectively inert against most target enzymes (TEM-1, KPC-2,
AmpC), making it a non-contributing impurity that dilutes potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12286549?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

